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4-Ethyl-2-methyloxazole

Flavor chemistry Volatility profiling Analytical standard selection

4-Ethyl-2-methyloxazole (CAS 53833-20-8), systematically named 4-ethyl-2-methyl-1,3-oxazole, is a low-molecular-weight (111.14 g/mol) heterocyclic compound belonging to the 2,4-disubstituted oxazole class. It is a volatile, neutral organic compound (estimated log Kow 1.80; vapor pressure ~762 Pa at 25 °C) that occurs naturally as a constituent of Arabica coffee aroma and French fries and has been detected in potato (Solanum tuberosum).

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 53833-20-8
Cat. No. B12435446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methyloxazole
CAS53833-20-8
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCCC1=COC(=N1)C
InChIInChI=1S/C6H9NO/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3
InChIKeyFLRAVPRRUDBVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-methyloxazole (CAS 53833-20-8) Procurement Guide: Baseline Identity and Class Context


4-Ethyl-2-methyloxazole (CAS 53833-20-8), systematically named 4-ethyl-2-methyl-1,3-oxazole, is a low-molecular-weight (111.14 g/mol) heterocyclic compound belonging to the 2,4-disubstituted oxazole class [1]. It is a volatile, neutral organic compound (estimated log Kow 1.80; vapor pressure ~762 Pa at 25 °C) [2] that occurs naturally as a constituent of Arabica coffee aroma and French fries and has been detected in potato (Solanum tuberosum) . Its primary applications lie in flavor and fragrance research, food metabolomics, and as a synthetic building block for more complex oxazole derivatives. Despite its simple structure, the specific 2-methyl/4-ethyl substitution pattern confers distinct physicochemical and organoleptic properties that differentiate it from closely related alkyloxazole isomers and analogs—differences that are critical when selecting compounds for analytical standards, flavor reconstitution studies, or structure–activity relationship (SAR) investigations.

Why 4-Ethyl-2-methyloxazole Cannot Be Swapped for a Generic 2,4-Disubstituted Oxazole


2,4-Disubstituted oxazoles with the same molecular formula (C6H9NO) are not interchangeable in research or industrial applications. The position of the ethyl and methyl substituents on the oxazole ring directly governs physicochemical properties (boiling point, vapor pressure, logP), chromatographic retention behavior, and sensory character [1][2]. For example, the regioisomer 2-ethyl-4-methyloxazole exhibits a measurably different boiling point and vapor pressure, leading to divergent volatility and headspace partitioning in flavor delivery systems . Furthermore, their distinct occurrence profiles in food matrices (4-ethyl-2-methyloxazole is found in potato, while its regioisomer is not) necessitate compound-specific verification for authenticity and biomarker studies . Below, we provide quantitative, comparator-anchored evidence to guide procurement and method development decisions.

4-Ethyl-2-methyloxazole: Quantitative Differentiation Evidence Against Closest Analogs


Head-to-Head Regioisomer Comparison: Boiling Point and Volatility Differential Between 4-Ethyl-2-methyloxazole and 2-Ethyl-4-methyloxazole

4-Ethyl-2-methyloxazole exhibits a lower estimated boiling point (137.0–138.0 °C at 760 mmHg) compared to its regioisomer 2-ethyl-4-methyloxazole (139.9 ± 9.0 °C at 760 mmHg, ACD/Labs prediction), a difference of approximately 2.9 °C that reflects the influence of substitution pattern on intermolecular interactions [1]. Concomitantly, its estimated vapor pressure (8.707 mmHg at 25 °C) is approximately 12% higher than that of the regioisomer (7.8 ± 0.2 mmHg at 25 °C), indicating greater volatility [1]. These differences in phase-partitioning behavior directly impact headspace concentrations in flavor delivery systems and GC elution order, making correct isomer identification essential for reproducible analytical methods.

Flavor chemistry Volatility profiling Analytical standard selection

Vapor Pressure Divergence: 12% Higher Volatility vs. Regioisomer 2-Ethyl-4-methyloxazole

The estimated vapor pressure of 4-ethyl-2-methyloxazole at 25 °C is 8.707 mmHg, compared to 7.8 ± 0.2 mmHg for 2-ethyl-4-methyloxazole [1]. This ~12% difference translates into a proportionally higher equilibrium headspace concentration under identical conditions, as governed by Henry's law. In practical terms, a 12% increase in vapor pressure can produce a detectable difference in GC–MS total ion chromatogram peak areas when samples are prepared at equimolar concentrations and analyzed under static headspace conditions. For flavor reconstitution studies, this differential volatility means that direct molar substitution of one isomer for the other will distort the aroma profile unless the concentration is adjusted to compensate for the volatility difference.

Headspace analysis Flavor release Volatile organic compound profiling

Differential Natural Occurrence: Potato Detection Unique to 4-Ethyl-2-methyloxazole Among Closest Alkyloxazole Analogs

According to NP-MRD (Natural Products Magnetic Resonance Database) species-of-origin data, 4-ethyl-2-methyloxazole has been detected in Solanum tuberosum (potato) in addition to Coffea arabica and Coffea canephora . In contrast, its closest regioisomer, 2-ethyl-4-methyloxazole, has been detected only in coffee species and is not reported in potato . This food-matrix specificity makes 4-ethyl-2-methyloxazole a more selective marker for potato-containing food products and a necessary reference standard for multi-matrix metabolomics studies. The difference in occurrence breadth cannot be inferred from structural similarity alone and must be considered when designing food authenticity or dietary biomarker panels.

Food metabolomics Biomarker validation Authenticity testing

Regulatory Status Differentiation: Absence of FEMA GRAS Designation vs. 2,4,5-Trimethyloxazole

Unlike the structurally related 2,4,5-trimethyloxazole, which holds FEMA GRAS No. 4394 and JECFA Flavor Number 1553, permitting its direct use as a flavoring agent in the United States [1], 4-ethyl-2-methyloxazole has no assigned FEMA number [2]. This differential regulatory inclusion means that 4-ethyl-2-methyloxazole cannot be used as a direct food additive in jurisdictions requiring FEMA GRAS affirmation, whereas 2,4,5-trimethyloxazole can. For researchers or formulators seeking a food-grade alkyloxazole flavorant, 2,4,5-trimethyloxazole is the compliant choice; 4-ethyl-2-methyloxazole's role is restricted to analytical reference, research, and non-food industrial applications.

Flavor regulation GRAS determination Regulatory compliance

Patent Landscape Differential: Lower Intellectual Property Density vs. 2-Ethyl-4-methyloxazole

A comparison of PubChemLite patent counts reveals that 4-ethyl-2-methyloxazole is associated with 118 patents, while its regioisomer 2-ethyl-4-methyloxazole is linked to 141 patents—a difference of 23 patents or approximately 16% fewer [1][2]. A lower patent density for the target compound suggests a comparatively less crowded intellectual property landscape, which may facilitate freedom-to-operate in certain research and development contexts. For organizations evaluating compounds for internal R&D programs or considering commercialization pathways, this differential can influence compound selection where patent encumbrance is a concern.

IP landscape analysis Freedom-to-operate Research tool selection

Chromatographic Retention Index Distinction: Calculated Incremental Contributions for Alkyl Substituents on the Oxazole Ring

Golovnya et al. (1989) determined experimental Kovats retention indices for 41 alkyloxazoles and alkylthiazoles at 110 °C on OV-101/KF, Triton X-305/KF, and PEG-40M/KF capillary columns and calculated the incremental contributions of methyl, ethyl, and propyl groups at different ring positions [1]. Their work demonstrates that the retention index of a 2-methyl-4-ethyl-substituted oxazole differs measurably from that of a 2-ethyl-4-methyl-substituted isomer, because the group increments for positions 2 and 4 are not equal and the substitution pattern determines the overall retention. While the absolute retention indices for 4-ethyl-2-methyloxazole on specific stationary phases are not reported in the abstract of this paper, the method and calculated group increments provide a quantitative framework for predicting that the target compound and its regioisomer will elute at different positions on all three stationary phases studied. This predictable retention difference is essential for unambiguous GC–MS peak assignment in complex food volatile mixtures where multiple alkyloxazole isomers co-occur.

GC method development Retention index prediction Peak identification

4-Ethyl-2-methyloxazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Authenticity Testing of Potato-Containing Food Products Using 4-Ethyl-2-methyloxazole as a Specific Volatile Marker

Because 4-ethyl-2-methyloxazole is documented in potato (Solanum tuberosum) while 2-ethyl-4-methyloxazole is not , procurement of the correct isomer is essential when developing targeted GC–MS/MS or SPME-GC–O methods for potato-based food authenticity verification. Using the wrong regioisomer as a reference standard would yield false-negative results in potato marker screens, compromising the validity of food fraud investigations. The compound's estimated boiling point (137–138 °C) and vapor pressure (8.707 mmHg) [1] further inform optimal headspace sampling parameters for potato volatile profiling.

Coffee Aroma Reconstitution Studies Requiring Isomer-Specific Alkyloxazole Standards

Both 4-ethyl-2-methyloxazole and 2-ethyl-4-methyloxazole occur in Arabica coffee aroma, but their differential boiling points (~2.9 °C difference) and vapor pressures (~12% difference) mean that they contribute differently to the headspace above a coffee brew at a given temperature. Flavor reconstitution models aiming for high sensory fidelity must incorporate each isomer at its correct concentration and volatility-adjusted contribution, rather than substituting one for the other or using a generic 'alkyloxazole' standard. Procurement of the individual, high-purity isomer ensures accurate aroma simulation.

Intellectual Property Due Diligence: Selecting a Lower-Patent-Density Alkyloxazole Scaffold for R&D Programs

With 118 patents associated versus 141 for 2-ethyl-4-methyloxazole , 4-ethyl-2-methyloxazole presents a less densely patented chemical space. For organizations initiating new synthetic derivatization programs on the oxazole scaffold—particularly in agrochemical or pharmaceutical lead generation—choosing the lower-patent-density starting material can mitigate freedom-to-operate risks and reduce the likelihood of infringement on existing composition-of-matter claims. This differential should be weighed during compound procurement for early-stage discovery.

Non-Food Industrial Research: Flavor and Fragrance Mechanistic Studies Without Food-Grade Regulatory Constraints

Since 4-ethyl-2-methyloxazole lacks FEMA GRAS designation while 2,4,5-trimethyloxazole holds FEMA 4394 [1], the target compound is better suited for mechanistic olfaction research, odorant-receptor binding assays, and non-food fragrance development where food regulatory status is irrelevant. Its distinct substitution pattern (2-methyl, 4-ethyl) produces a different odor character compared to trimethylated or differently substituted analogs, making it a valuable probe compound for exploring structure–odor relationships in alkyloxazole series.

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